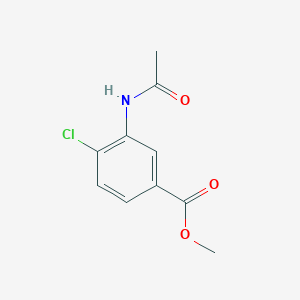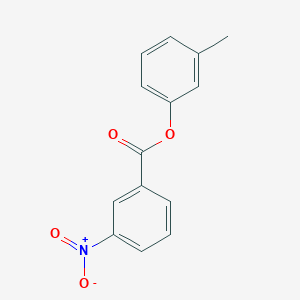![molecular formula C18H18N2O B5861151 1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde CAS No. 537010-31-4](/img/structure/B5861151.png)
1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde
Descripción general
Descripción
1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde is a compound belonging to the benzimidazole family, which is known for its diverse range of biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde typically involves the reaction of 4-isopropylbenzylamine with o-phenylenediamine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the benzimidazole ring. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones
Aplicaciones Científicas De Investigación
1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that benzimidazole derivatives possess anticancer, anti-inflammatory, and antiviral activities. This compound is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity
Mecanismo De Acción
The mechanism of action of 1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical processes. For example, it may inhibit the synthesis of nucleic acids or proteins in microorganisms, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparación Con Compuestos Similares
1-[(4-Propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carbaldehyde: Lacks the 4-propan-2-ylphenyl group, resulting in different chemical and biological properties.
2-(4-Chlorophenyl)benzimidazole: Contains a chlorophenyl group instead of a propan-2-ylphenyl group, which can affect its reactivity and applications.
2-(4-Methoxyphenyl)benzimidazole: The presence of a methoxy group can enhance its solubility and alter its biological activity.
Propiedades
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13(2)15-9-7-14(8-10-15)11-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-10,12-13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISGWMWNZSLZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157986 | |
| Record name | 1-[[4-(1-Methylethyl)phenyl]methyl]-1H-benzimidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537010-31-4 | |
| Record name | 1-[[4-(1-Methylethyl)phenyl]methyl]-1H-benzimidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537010-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(1-Methylethyl)phenyl]methyl]-1H-benzimidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)
![1-(4-Methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)

![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)

![2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B5861100.png)


![2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid](/img/structure/B5861126.png)

![2-(4-CHLORO-2-METHYLPHENOXY)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE](/img/structure/B5861145.png)
![5-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)

